



# Application Notes and Protocols: Assessing PF-00337210 Activity with DCE-MRI

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF 00337210 |           |
| Cat. No.:            | B1683840    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

PF-00337210 is a potent and highly selective oral inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] By targeting VEGFR-2, PF-00337210 disrupts the downstream signaling cascade that promotes tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a valuable non-invasive imaging biomarker to assess the pharmacodynamic effects of antiangiogenic agents like PF-00337210 in both preclinical and clinical settings.[3][4][5][6][7]

DCE-MRI provides quantitative parameters that reflect the physiological properties of tumor vasculature, such as blood flow, vessel permeability, and the volume of the extravascular extracellular space.[8] The key parameter derived from DCE-MRI for evaluating the activity of VEGFR inhibitors is the volume transfer constant, Ktrans.[1][4][9] Ktrans reflects the leakage of a contrast agent from the blood plasma into the extravascular extracellular space and is influenced by both blood flow and vessel permeability.[9] A reduction in Ktrans following treatment with a VEGFR inhibitor like PF-00337210 is indicative of a decrease in tumor vascular permeability and perfusion, demonstrating the drug's on-target antiangiogenic effect. [1][4]

These application notes provide a comprehensive overview of the use of DCE-MRI to assess the activity of PF-00337210. Included are the underlying signaling pathways, detailed



experimental protocols for clinical and preclinical studies, and a framework for data presentation.

# **VEGFR-2 Signaling Pathway and Inhibition by PF-** 00337210

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCy-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability – all hallmarks of angiogenesis.[10][11][12][13] PF-00337210, as a selective VEGFR-2 tyrosine kinase inhibitor, competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of VEGFR-2 signaling leads to an inhibition of angiogenesis, which can be quantitatively measured by a decrease in tumor vascular permeability as assessed by DCE-MRI.



Click to download full resolution via product page

Caption: VEGFR-2 signaling pathway and its inhibition by PF-00337210.

## **Data Presentation**

The primary endpoint for assessing the pharmacodynamic activity of PF-00337210 using DCE-MRI is the change in Ktrans from baseline. The following tables provide a template for



summarizing quantitative DCE-MRI data from a clinical study, based on findings from the Phase I trial of PF-00337210.[1]

Table 1: Patient Demographics and Dosing Cohorts

| Characteristic                         | Value      |
|----------------------------------------|------------|
| Number of Patients (DCE-MRI Evaluable) | 20         |
| Age, median (range)                    | 58 (38-75) |
| Gender (Male/Female)                   | 10/10      |
| Dose Cohorts                           |            |
| 0.67–9 mg QD                           | 14         |
| 4–6 mg BID                             | 6          |

Note: This table is a representative example based on the described study population.

Table 2: DCE-MRI Derived Ktrans Changes from Baseline

| Dose Cohort | N     | Vascular<br>Responders (%) | Mean % Change in<br>Ktrans from<br>Baseline<br>(Illustrative) |
|-------------|-------|----------------------------|---------------------------------------------------------------|
| 4 mg QD     | 1     | 100%                       | -45%                                                          |
| 8 mg QD     | 1     | 100%                       | -50%                                                          |
| 9 mg QD     | 3     | 100%                       | -55%                                                          |
| 4-6 mg BID  | 5/6   | 83%                        | -60%                                                          |
| Total       | 10/20 | 50%                        | -                                                             |

Disclaimer: The "Mean % Change in Ktrans from Baseline" values are illustrative examples based on typical responses to VEGFR inhibitors, as the specific quantitative data from the PF-



00337210 Phase I trial were not publicly available. The "Vascular Responders" data is from the published study.[1]

# Experimental Protocols Clinical DCE-MRI Protocol for Assessing PF-00337210 Activity

This protocol is based on the methodology employed in the Phase I clinical trial of PF-00337210.[1]

- 1. Patient Selection and Preparation:
- Patients with advanced solid tumors with measurable lesions suitable for DCE-MRI analysis.
- Informed consent is obtained.
- Patients are instructed to fast for at least 4 hours prior to the MRI scan.
- An intravenous catheter is placed for contrast agent administration.
- 2. MRI System and Coil:
- 1.5T or 3.0T clinical MRI scanner.
- Appropriate surface coil to ensure adequate signal-to-noise ratio in the region of interest.
- 3. Imaging Sequence:
- A three-dimensional (3D) fast-spoiled gradient-recalled echo (FSPGR) sequence is recommended for T1-weighted imaging.
- Pre-contrast T1 mapping is performed using a variable flip angle approach to determine the baseline T1 relaxation time of the tissue.
- 4. DCE-MRI Acquisition Parameters (Example):
- Scanner: GE 1.5-T EchoSpeed scanner

## Methodological & Application





Sequence: 3D FSPGR

• Matrix: 256 x 128

Slice Thickness: 5 mm

Temporal Resolution: Approximately 11 seconds per acquisition

Total Acquisition Time: Approximately 5.5 minutes

Field of View (FOV): 22-36 cm (axial)

- 5. Contrast Agent Administration:
- Contrast Agent: Gadopentetate dimeglumine (e.g., Magnevist®)
- · Dose: 0.1 mmol/kg body weight
- Injection Rate: 3 mL/s using a power injector.
- Flush: Followed by a 20 mL saline flush at the same rate.
- The DCE-MRI acquisition is initiated simultaneously with the start of the contrast agent injection.
- 6. Image Analysis:
- Regions of interest (ROIs) are drawn around the tumor on the anatomical images.
- The signal intensity-time course data from the DCE-MRI acquisition is converted to contrast agent concentration-time curves.
- Pharmacokinetic modeling, most commonly the Tofts model, is applied to the concentrationtime curves to derive quantitative parameters, including Ktrans, ve (extravascular extracellular space volume fraction), and kep (rate constant between extravascular extracellular space and plasma).



• The primary endpoint is the change in Ktrans from the baseline scan to the post-treatment scan (e.g., Cycle 1 Day 2).

# Preclinical DCE-MRI Protocol for Assessing VEGFR-2 Inhibitors

This protocol provides a general framework for assessing VEGFR-2 inhibitors like PF-00337210 in preclinical tumor models.

- 1. Animal Model:
- Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.
- Tumors should be allowed to grow to a suitable size for imaging (e.g., 100-200 mm<sup>3</sup>).
- 2. Animal Preparation:
- Anesthetize the animal using isoflurane (1-2% in oxygen).
- Maintain body temperature using a heating pad.
- Place a catheter in the tail vein for contrast agent injection.
- Monitor physiological parameters such as respiration and heart rate.
- 3. MRI System and Coil:
- High-field small-animal MRI system (e.g., 7T or 9.4T).
- Volume or surface coil appropriate for the animal size and tumor location.
- 4. Imaging Sequence:
- T2-weighted anatomical scans for tumor localization.
- Pre-contrast T1 mapping using a variable flip angle or inversion recovery sequence.
- Fast T1-weighted sequence for the dynamic scan (e.g., SPGR or FLASH).



5. DCE-MRI Acquisition Parameters (Example):

Sequence: 3D SPGR

Repetition Time (TR): ~5 ms

Echo Time (TE): ~2 ms

Flip Angle: 10-15°

Temporal Resolution: 5-15 seconds

Total Acquisition Time: 10-15 minutes

6. Contrast Agent Administration:

Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA).

Dose: 0.1-0.2 mmol/kg.

Injection: Administered as a bolus via the tail vein catheter.

#### 7. Image Analysis:

- Similar to the clinical protocol, ROIs are drawn, and pharmacokinetic modeling (e.g., Tofts model) is used to calculate Ktrans and other parameters.
- Changes in these parameters are compared between baseline and post-treatment scans.

# **Experimental Workflow**

The following diagram illustrates the typical workflow for a DCE-MRI study to assess the activity of an antiangiogenic agent like PF-00337210.





Click to download full resolution via product page

Caption: A typical experimental workflow for a DCE-MRI study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. pfizer.com [pfizer.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Correlation of pathologic findings after brief neoadjuvant sorafenib with results of dynamiccontrast enhanced (DCE) and diffusion-weighted magnetic resonance imaging (DW-MRI) in patients with locally advanced or metastatic clear cell renal cell carcinoma (RCC). - ASCO [asco.org]
- 6. e-century.us [e-century.us]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Initial experience in implementing quantitative DCE-MRI to predict breast cancer therapy response in a multi-center and multi-vendor platform setting PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Ktrans derived from dynamic contrast-enhanced MRI with treatment response and survival in locally advanced NSCLC patients undergoing induction immunochemotherapy and concurrent chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic contrast-enhanced MRI for response evaluation of non-small cell lung cancer in therapy with epidermal growth factor receptor tyrosine kinase inhibitors: a pilot study Kim Annals of Palliative Medicine [apm.amegroups.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Contrasting vascular response to sunitinib as measured by DCE-CT, DCE-MRI, and DCE-US in renal cell carcinoma (RCC) patients (pts). - ASCO [asco.org]
- 13. color | Graphviz [graphviz.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing PF-00337210 Activity with DCE-MRI]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683840#using-dce-mri-to-assess-pf-00337210-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com